ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane is a chemical compound with the molecular formula C10H24O2P2S5. It consists of 24 hydrogen atoms, 10 carbon atoms, 2 oxygen atoms, 2 phosphorus atoms, and 5 sulfur atoms . The compound is known for its unique structure, which includes multiple bonds and rotatable bonds, making it a versatile molecule in various chemical reactions .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane are not widely documented in public literature. it is typically synthesized through a series of controlled chemical reactions involving phosphorus, sulfur, and organic compounds. Industrial production methods would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions could yield thiols or phosphines .
Wissenschaftliche Forschungsanwendungen
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules. In biology, it may be used in studies involving enzyme inhibition or protein modification. In medicine, it could be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrial applications include its use as an additive in lubricants or as a stabilizer in polymer production .
Wirkmechanismus
The mechanism of action of ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved would depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane can be compared with other similar compounds, such as other organophosphorus compounds or sulfur-containing organic molecules. Its uniqueness lies in its specific combination of phosphorus and sulfur atoms, which gives it distinct chemical properties and reactivity. Similar compounds include phosphorothioates and thiophosphates, which also contain phosphorus and sulfur but differ in their molecular structures and reactivity .
Eigenschaften
CAS-Nummer |
18300-10-2 |
---|---|
Molekularformel |
C10H24O2P2S5 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H24O2P2S5/c1-5-11-13(15,7-3)18-9-17-10-19-14(16,8-4)12-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
WYAIZMVWGQDHAX-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
Kanonische SMILES |
CCOP(=S)(CC)SCSCSP(=S)(CC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.